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molecular formula C11H7ClN2O3S B8318143 2-Benzoylamino-4-chlorothiazole-5-carboxylic Acid

2-Benzoylamino-4-chlorothiazole-5-carboxylic Acid

Cat. No. B8318143
M. Wt: 282.70 g/mol
InChI Key: CGCYYYMQNRVMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541457B2

Procedure details

Following the procedure as described in Example 3, making variations only as required to use benzylamine in place of α-ethylbenzylamine to react with 2-benzoylamino-4-chlorothiazole-5-carboxylic acid, the title compound was obtained as a white solid in 20% yield; m. p. 247-249° C.; 1H NMR (DMSO-d6, 300 MHz) δ 12.5 (s, 1H), 8.11-7.93 (m, 2H), 7.72 (t, J=5.7 Hz, 1H), 7.58-6.95 (m, 8H), 4.48 (d, J=5.7 Hz, 2H); 13C NMR (DMSO-d6, 75 MHz) δ 166.1, 160.0, 138.5, 134.2, 133.0, 131.4, 128.6, 128.5, 128.4, 127.5, 127.2, 119.6, 43.4; MS (ES+) m/z 372.3 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([NH:17][C:18]1[S:19][C:20]([C:24](O)=[O:25])=[C:21]([Cl:23])[N:22]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH2:1]([NH:8][C:24]([C:20]1[S:19][C:18]([NH:17][C:9](=[O:16])[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:22][C:21]=1[Cl:23])=[O:25])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1SC(=C(N1)Cl)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(C1=CC=CC=C1)=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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